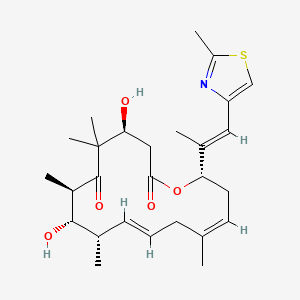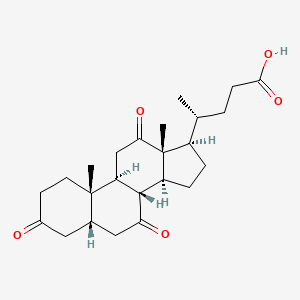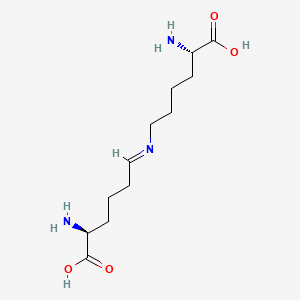
チミジン 5'-三リン酸
概要
説明
科学的研究の応用
Thymidine 5’-triphosphate has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study DNA polymerase activity.
Biology: Essential for DNA replication and repair studies.
Medicine: Utilized in polymerase chain reaction (PCR) and DNA sequencing techniques.
Industry: Employed in the production of genetically modified organisms and synthetic biology applications.
作用機序
チミジン 5'-三リン酸は、DNA 合成中の DNA ポリメラーゼの基質として機能することで効果を発揮します。 テンプレート鎖上のアデニン残基と対を形成し、伸長中の DNA 鎖に組み込まれます . 三リン酸基は、ヌクレオチドを連結するホスホジエステル結合の形成に必要なエネルギーを提供します . チミジン 5'-三リン酸は、他のヌクレオチドの代謝の異種調節因子としても機能します .
Safety and Hazards
生化学分析
Biochemical Properties
Thymidine-5’-triphosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized via the methylation of deoxyuridine monophosphate (dUMP) through an enzyme called thymidylate synthase . Thymidine-5’-triphosphate can also be used by DNA ligase to create overlapping “sticky ends” in the process of DNA recombination .
Cellular Effects
Thymidine-5’-triphosphate has significant effects on various types of cells and cellular processes. It is essential for DNA synthesis and cellular growth . Its availability and metabolism can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Thymidine-5’-triphosphate involves its role as a substrate for DNA polymerases and reverse transcriptases . It binds to these enzymes, facilitating the addition of thymine bases to the growing DNA strand during replication. This process is crucial for maintaining the integrity of the genetic code and ensuring accurate DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thymidine-5’-triphosphate can change over time. For instance, its levels can influence the rate of DNA synthesis, affecting cell proliferation rates . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thymidine-5’-triphosphate can vary with different dosages in animal models . High doses of thymidine can lead to imbalances in the dNTP pool, potentially causing DNA replication stress and genomic instability .
Metabolic Pathways
Thymidine-5’-triphosphate is involved in the pyrimidine metabolism pathway . It is synthesized from dUMP in a reaction catalyzed by thymidylate synthase . This reaction is a critical step in the dTTP salvage pathway, which recycles degraded or free dTMP back into the active dTTP form .
Transport and Distribution
Thymidine-5’-triphosphate is transported and distributed within cells and tissues as part of the nucleotide pool. It is predominantly located in the nucleus, where it is used for DNA synthesis . It can also be found in the cytoplasm, where it can be synthesized or degraded depending on the cell’s needs .
Subcellular Localization
Thymidine-5’-triphosphate is primarily localized in the nucleus of the cell, where it participates in DNA replication . It can also be present in the cytoplasm, where it is involved in various metabolic pathways . Its activity and function can be influenced by various factors, including the cell cycle stage and the presence of DNA damage .
準備方法
合成経路と反応条件: チミジン 5'-三リン酸は、酵素チミジル酸シンターゼによるデオキシウリジン一リン酸 (dUMP) のメチル化によって合成されます . この反応には、5,10-メチレンテトラヒドロ葉酸から dUMP へのメチル基の移動が伴い、デオキシチミジン一リン酸 (dTMP) が生成され、さらにリン酸化されてチミジン 5'-三リン酸が生成されます。
工業的生産方法: チミジン 5'-三リン酸の工業的生産には、通常、チミジル酸シンターゼとキナーゼを使用した酵素的合成が用いられ、dTMP にリン酸基を順次付加します . このプロセスは、高収率と高純度を実現するために最適化されており、クロマトグラフィーなどの精製工程が用いられる場合もあります。
化学反応の分析
反応の種類: チミジン 5'-三リン酸は、以下を含むさまざまな化学反応を起こします。
リン酸化: dTMP からチミジン 5'-三リン酸への変換。
加水分解: チミジン 5'-三リン酸のチミジンと無機リン酸への分解。
重合: DNA 合成中の DNA 鎖への組み込み。
一般的な試薬と条件:
リン酸化: ATP と特定のキナーゼが必要です。
加水分解: 生理的条件下でホスファターゼによって触媒されます。
主な生成物:
リン酸化: チミジン 5'-三リン酸。
加水分解: チミジンと無機リン酸。
4. 科学研究への応用
チミジン 5'-三リン酸は、科学研究において数多くの用途があります。
類似化合物との比較
チミジン 5'-三リン酸は、デオキシアデノシン 5'-三リン酸、デオキシグアノシン 5'-三リン酸、デオキシシチジン 5'-三リン酸とともに、4 つの天然のデオキシヌクレオチドの 1 つです . これらの化合物と比較して、チミジン 5'-三リン酸は、対応するリボヌクレオシド三リン酸を持たないという点でユニークです . このユニークさは、RNA 合成ではチミジン三リン酸ではなくウリジン三リン酸が使用されるために生じます .
類似化合物:
- デオキシアデノシン 5'-三リン酸 (dATP)
- デオキシグアノシン 5'-三リン酸 (dGTP)
- デオキシシチジン 5'-三リン酸 (dCTP)
チミジン 5'-三リン酸は、DNA 合成におけるユニークな役割と、RNA 合成における存在しないことから、細胞プロセスにおける独自の機能が明らかになります .
特性
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNXKFIZYSCEB-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27821-54-1 (tri-hydrochloride salt) | |
| Record name | Thymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30189998 | |
| Record name | Thymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [GE Healthcare MSDS], Solid | |
| Record name | Thymidine 5'-triphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18015 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thymidine 5'-triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
365-08-2 | |
| Record name | dTTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine 5'-triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMIDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOP4K539MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thymidine 5'-triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thymidine-5'-triphosphate (dTTP) and what is its primary biological role?
A1: Thymidine-5'-triphosphate (dTTP) is a pyrimidine nucleoside triphosphate, serving as one of the essential building blocks for DNA synthesis.
Q2: How does dTTP contribute to DNA synthesis?
A: dTTP, along with the other deoxynucleoside triphosphates (dATP, dCTP, dGTP), is incorporated into a growing DNA strand by DNA polymerases. The enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of dTTP. []
Q3: What is the consequence of incorporating modified nucleotides, like 2',3'-dideoxynucleotides, into DNA?
A: Incorporation of 2',3'-dideoxynucleotides into DNA results in chain termination. These analogues lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, halting further DNA elongation. []
Q4: What makes DNA polymerase selectivity so crucial during DNA synthesis?
A: DNA polymerase selectivity ensures the accurate replication of the genome. It preferentially incorporates nucleotides following the Watson-Crick base pairing rules (A with T, and G with C), minimizing errors during DNA replication. High-fidelity DNA polymerases have intrinsic error rates as low as one mistake per one million synthesized nucleotides. []
Q5: How do researchers investigate the factors influencing DNA polymerase selectivity?
A: Scientists utilize synthetic nucleotide analogues with specific modifications to probe the mechanisms governing DNA polymerase selectivity. For instance, nucleotides with hydrophobic nucleobase isosteres help understand the contribution of hydrogen bonding to selectivity, while 4'-alkyl-modified nucleotides with increasing steric bulk are used to study the impact of steric factors on nucleotide incorporation. []
Q6: What is the significance of studying the interaction of dTTP analogues with DNA polymerases?
A: Understanding how dTTP analogues interact with DNA polymerases is crucial for developing antiviral and anticancer drugs. For example, 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP), an analogue of dTTP, is a potent inhibitor of HIV-1 reverse transcriptase, the enzyme responsible for replicating the virus's genetic material. [, ]
Q7: Are there other examples of dTTP analogues with antiviral activity?
A: Yes, L-beta-Deoxythymidine (L-dT), the optical enantiomer of D-beta-deoxythymidine (D-dT), is selectively phosphorylated by herpes simplex virus type 1 (HSV-1) thymidine kinase to its triphosphate form (L-dTTP). L-dTTP then inhibits HSV-1 DNA polymerase and other human DNA polymerases, hindering viral replication. []
Q8: How does the intracellular ratio of dATP to dTTP influence the effectiveness of thymidylate synthase (TS) inhibitors like 5-fluorouracil in cancer treatment?
A: Inhibiting TS with 5-fluorouracil in combination with leucovorin can induce cell death in colon cancer cells by creating a "thymineless death" state. This state is characterized by a decrease in dTTP levels and an increase in dATP levels, leading to an imbalance in the dATP/dTTP ratio. Maintaining an elevated dATP/dTTP ratio has been shown to be essential for committing colon cancer cells to thymineless death. []
Q9: Can natural products serve as inhibitors of HIV-1 reverse transcriptase?
A: Yes, certain natural products, such as benzophenanthridine alkaloids like faragaronine chloride [] and nitidine chloride, have been identified as potent inhibitors of HIV-1 reverse transcriptase. []
Q10: How does the availability of numerous sequenced M. tuberculosis genomes contribute to drug discovery for tuberculosis?
A: Analyzing the pangenome of M. tuberculosis, which encompasses genetic information from multiple strains, helps identify potential drug targets present in a wider range of bacterial populations. This approach has led to the identification of several conserved, essential proteins in M. tuberculosis that could be targeted by new drugs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















